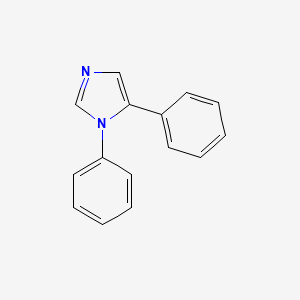

1,5-Diphenylimidazole

Description

Structure

3D Structure

Properties

CAS No. |

61278-58-8 |

|---|---|

Molecular Formula |

C15H12N2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

1,5-diphenylimidazole |

InChI |

InChI=1S/C15H12N2/c1-3-7-13(8-4-1)15-11-16-12-17(15)14-9-5-2-6-10-14/h1-12H |

InChI Key |

JBLLBGIUSCXVSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CN2C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Diphenylimidazole and Its Derivatives

Classical Condensation Reactions

Traditional methods for imidazole (B134444) synthesis often rely on the condensation of several starting materials in a single pot. These reactions have been refined over many decades and remain fundamental in organic synthesis.

The most classic and widely utilized method for synthesizing the 4,5-diphenylimidazole (B189430) core is the Radziszewski synthesis, first reported in 1882. jocpr.com The archetypal reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde, and ammonia (B1221849). jocpr.com In common practice, ammonium (B1175870) acetate (B1210297) serves as the source of ammonia. echemcom.comamazonaws.com

The reaction of benzil (B1666583), an aldehyde, and ammonium acetate results in 2,4,5-trisubstituted imidazoles. amazonaws.com To obtain derivatives with substituents at the 1, 2, 4, and 5 positions, a primary amine is added to the mixture, leading to a four-component condensation. ksu.edu.sasharif.edu The core mechanism involves the initial condensation of benzil with ammonia (from ammonium acetate) to form an intermediate di-imine, which then reacts with the aldehyde. echemcom.com

While this method is robust, research has shown that the molar ratio of ammonium acetate to the dicarbonyl compound is crucial. echemcom.com Studies have indicated that using an excess of ammonium acetate can significantly increase the reaction yield, suggesting that it may also play a catalytic role by generating acetic acid in situ, which protonates and activates the carbonyl groups. echemcom.com Various catalysts, including Brønsted acids like methanesulfonic acid, and Lewis acids have been employed to improve yields and reaction times under conventional heating. amazonaws.comnih.gov

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzil, Benzaldehyde (B42025), Ammonium Acetate | Methane Sulphonic Acid, Solvent-free, RT | 2,4,5-Triphenyl-1H-imidazole | 92 | amazonaws.com |

| Benzil, 4-Chlorobenzaldehyde, Aniline (B41778), Ammonium Acetate | Sulfonic acid functionalized pyridinium (B92312) chloride, Solvent-free, 100°C | 1-Phenyl-2-(4-chlorophenyl)-4,5-diphenylimidazole | 95 | sharif.edu |

| Benzil, Benzaldehyde, Ammonium Acetate | Excess Ammonium Acetate (8:1 ratio), Ethanol, Reflux | 2,4,5-Triphenyl-1H-imidazole | >70 | echemcom.com |

| Benzil, Benzaldehyde, Aniline, Ammonium Acetate | Nanocrystalline magnesium aluminate, Ethanol, Ultrasound | 1,2,4,5-Tetraphenyl-1H-imidazole | High | ksu.edu.sa |

A distinct and novel approach to imidazole synthesis involves the reaction between nitrones and a cyanide ion. rsc.orgrsc.org This method provides a pathway to imidazoles that are substituted differently from those typically obtained via classical condensation. Research has demonstrated that treating N-methyl-C-phenylnitrone with potassium cyanide in a cold aqueous ethanolic solution yields 1-methyl-4,5-diphenylimidazole. rsc.orgrsc.org

The proposed mechanism suggests that the reaction proceeds through the formation of intermediate cyano-imines. rsc.org The scope of this reaction has been investigated, showing it to be a viable, albeit less common, route for accessing specific imidazole substitution patterns. rsc.org This reaction highlights an alternative strategy that avoids the use of dicarbonyl compounds and aldehydes as primary starting materials.

Modern and Green Synthesis Approaches

In response to the growing need for sustainable chemical processes, modern synthetic methodologies focus on reducing reaction times, minimizing energy consumption, and eliminating hazardous solvents. These "green" approaches have been successfully applied to the synthesis of 1,5-diphenylimidazole and its derivatives.

The use of ultrasonic irradiation as an alternative energy source has proven to be a highly effective technique for accelerating organic reactions. nih.govnih.gov In the synthesis of substituted 4,5-diphenylimidazoles, ultrasound-assisted methods offer significant advantages over conventional heating. ksu.edu.sanih.gov

For instance, the three-component synthesis of 2-aryl-4,5-diphenyl imidazoles from benzil, an aromatic aldehyde, and ammonium acetate can be performed at room temperature under ultrasonic irradiation, often with the aid of a catalyst such as 1-ethyl-3-methyl imidazole acetate. ksu.edu.sa Similarly, four-component condensations to yield 1,2,4,5-tetrasubstituted imidazoles are efficiently promoted by ultrasound. ksu.edu.sa The primary benefits of this sonochemical approach are dramatically reduced reaction times (often from hours to minutes) and improved product yields. nih.gov The effect is attributed to the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature spots, enhancing mass transfer and reaction rates. nih.gov

| Synthesis Type | Catalyst | Conditions | Time | Yield (%) | Reference |

| 2,4,5-Trisubstituted Imidazoles | Zirconium (IV) acetylacetonate | Ultrasound, RT | 20-50 min | up to 97 | nih.gov |

| 1,2,4,5-Tetrasubstituted Imidazoles | Nano-Bi1.5(Lu,Er)0.5O3 | Ultrasound, RT | 5 min | ~90 | nih.gov |

| 2,4,5-Trisubstituted Imidazoles (Conventional) | Zirconium (IV) acetylacetonate | Reflux | ~3 hours | up to 84 | nih.gov |

Microwave-assisted organic synthesis (MAOS) is another prominent green chemistry technique that has been successfully applied to the synthesis of 4,5-diphenylimidazole derivatives. hakon-art.com This method utilizes microwave energy to heat the reaction mixture rapidly and uniformly, leading to a significant acceleration of the reaction rate. researchgate.net

A simple and highly efficient method for synthesizing 2-substituted-4,5-diphenylimidazoles involves the three-component condensation of benzil, various aldehydes, and ammonium acetate under solvent-free conditions using microwave irradiation. hakon-art.com The reactions are often complete within 1 to 4 minutes and produce high yields of the desired products. This approach is considered environmentally benign due to the elimination of volatile organic solvents and a reduction in energy consumption compared to conventional heating methods. hakon-art.com The procedure is simple, fast, and cost-effective, making it an attractive alternative to traditional protocols.

| Reactants | Catalyst/Support | Conditions | Time (min) | Yield (%) | Reference |

| Benzil, Aldehydes, Ammonium Acetate | Glacial Acetic Acid | Microwave, Solvent-free | 1-4 | High | hakon-art.com |

| Benzil, Aldehydes, Ammonium Acetate | Silica Gel | Microwave, Solvent-free | Optimized | Excellent | hakon-art.com |

Developing synthetic routes that operate under catalyst-free and solvent-free conditions is a primary goal of green chemistry. nih.gov For the synthesis of substituted imidazoles, several such protocols have been reported. jocpr.com

One notable method is the one-pot, three-component condensation of benzil, an aldehyde, and ammonium acetate without any additional catalyst. jocpr.com This approach relies on the principle that a high molar ratio of ammonium acetate can self-catalyze the reaction, avoiding the need for potentially toxic or expensive catalysts that require subsequent removal from the product. echemcom.com These reactions can be run under thermal conditions or, as noted previously, accelerated by microwave or ultrasound energy. ksu.edu.sahakon-art.com

Furthermore, performing reactions under solvent-free conditions ("neat" reactions) is a key aspect of environmentally benign synthesis. rsc.org The condensation of benzil, aldehydes, and ammonium acetate has been shown to proceed efficiently at elevated temperatures without any solvent, which simplifies the work-up procedure and prevents the release of volatile organic compounds. rsc.org The combination of catalyst-free and solvent-free conditions represents a particularly green and economical route to the 4,5-diphenylimidazole scaffold. jocpr.com

Regioselective Synthesis of this compound Isomers

The regioselective synthesis of this compound, as opposed to its 1,4- or other isomers, is crucial for establishing clear structure-activity relationships of its derivatives. Several synthetic strategies have been developed to control the placement of the aryl substituents on the imidazole core.

One prominent method for achieving high regioselectivity is the Van Leusen imidazole synthesis . This reaction typically involves the condensation of an aldimine with tosylmethyl isocyanide (TosMIC). nih.govuokerbala.edu.iq For the synthesis of this compound, the required aldimine is formed from aniline and benzaldehyde. The subsequent [3+2] cycloaddition with TosMIC, followed by elimination of p-toluenesulfinic acid, yields the 1,5-disubstituted imidazole. The regioselectivity of this reaction is generally high for the formation of 1,5-disubstituted imidazoles when starting from aldimines. nih.gov

Another powerful and highly regioselective method is the palladium-catalyzed direct C-H arylation of 1-phenylimidazole. This approach involves the direct coupling of 1-phenyl-1H-imidazole with an aryl halide, such as iodobenzene (B50100) or bromobenzene, in the presence of a palladium catalyst. The reaction proceeds with high selectivity for the C5 position of the imidazole ring, affording the this compound in good yields. asianpubs.org The reaction mechanism is believed to involve an electrophilic attack of an arylpalladium(II) species onto the electron-rich imidazole ring. asianpubs.org

The classical Debus-Radziszewski imidazole synthesis , a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine, can also be adapted to produce diarylimidazoles. nih.govcore.ac.uknih.govuzh.ch However, when using two different aryl aldehydes to generate the dicarbonyl and the C2-substituent, a mixture of regioisomers can be formed, making this method less ideal for the regioselective synthesis of this compound unless specific strategies are employed to control the reaction pathway.

Furthermore, a method based on the condensation of α-diketone monooximes with aromatic amines and formaldehyde (B43269) has been reported to produce both 1,4- and 1,5-diarylimidazoles, highlighting the challenge of regiocontrol in certain synthetic routes. researchgate.net

A cycloaddition reaction between ethyl isocyanoacetate and diarylimidoyl chlorides also provides a route to 1,5-diaryl-1H-imidazole derivatives, specifically with a carboxylate group at the 4-position which can be further manipulated. mdpi.com

A comparative overview of these methods is presented in the table below.

| Synthetic Method | Starting Materials | Key Features | Regioselectivity for 1,5-isomer |

| Van Leusen Synthesis | Aniline, Benzaldehyde, TosMIC | High yields, versatile for 1,5-disubstitution. | Generally High |

| Palladium-Catalyzed Direct Arylation | 1-Phenylimidazole, Phenyl halide, Palladium catalyst | High regioselectivity for C5-arylation. | Excellent |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Amine | Multi-component reaction, potential for isomer mixtures. | Variable, depends on substrates and conditions. |

| From α-Diketone Monooximes | α-Diketone monooxime, Aromatic amine, Formaldehyde | Can produce a mixture of 1,4- and 1,5-isomers. | Moderate to Low |

| Cycloaddition of Ethyl Isocyanoacetate | Ethyl isocyanoacetate, Diarylimidoyl chloride | Yields 1,5-diaryl-4-carboxy-imidazoles. | High |

Synthesis of Thiol and Diamine Derivatives

The introduction of thiol and diamine functionalities onto the this compound scaffold is of significant interest for various applications, including the development of novel ligands and bioactive molecules.

Synthesis of Thiol Derivatives

The most common approach to introduce a thiol group onto a diphenylimidazole core involves the synthesis of a 2-mercaptoimidazole (B184291) derivative. For the 4,5-diphenyl substituted pattern, which is structurally related to the 1,5-diphenyl isomer in terms of the phenyl group arrangement at adjacent carbons, a well-established method is the reaction of benzoin (B196080) with thiourea. This condensation reaction directly yields 4,5-diphenyl-1H-imidazole-2-thiol. The resulting thiol can then be further functionalized, for example, through S-alkylation reactions with various alkyl or benzyl (B1604629) halides to produce a range of thioether derivatives.

While direct thiol functionalization at other positions of a pre-formed this compound ring is less common, multi-step synthetic sequences starting from appropriately functionalized precursors could be envisaged.

Synthesis of Diamine Derivatives

The synthesis of diamine derivatives of this compound, where amino groups are present on the phenyl rings, can be achieved by utilizing nitro-substituted starting materials followed by a reduction step. For instance, the synthesis could start with the reaction of a nitroaniline with benzaldehyde to form a nitro-substituted aldimine. Subsequent reaction with TosMIC via the Van Leusen synthesis would yield a nitro-substituted this compound. The nitro group can then be reduced to an amino group using standard reduction methods, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or using reducing agents like tin(II) chloride (SnCl₂). This strategy allows for the introduction of an amino group on either the N1-phenyl ring or the C5-phenyl ring, or both, depending on the choice of starting materials.

For example, to synthesize a 1-(aminophenyl)-5-phenylimidazole, one would start with the corresponding nitroaniline. To obtain a 1,5-bis(aminophenyl)imidazole, both the aniline and benzaldehyde starting materials would need to bear nitro substituents.

| Derivative Type | General Synthetic Strategy | Key Reaction Steps |

| Thiol Derivatives | Synthesis of a 2-mercapto-4,5-diphenylimidazole followed by functionalization. | 1. Condensation of benzoin with thiourea. 2. S-alkylation with alkyl/benzyl halides. |

| Diamine Derivatives | Synthesis of nitro-substituted 1,5-diphenylimidazoles followed by reduction. | 1. Synthesis of nitro-substituted aldimines. 2. Van Leusen imidazole synthesis. 3. Reduction of nitro groups to amines. |

Functionalization Strategies for Generating Substituted this compound Derivatives

Beyond the introduction of thiol and diamine groups, a variety of other functionalization strategies can be employed to generate a diverse library of substituted this compound derivatives. These modifications can be carried out on the imidazole core or on the peripheral phenyl rings.

Electrophilic Aromatic Substitution: The phenyl rings of this compound are susceptible to electrophilic aromatic substitution reactions, such as nitration and halogenation. msu.edu The conditions for these reactions need to be carefully controlled to manage the regioselectivity on the two different phenyl rings. The imidazole moiety itself is an electron-rich heterocycle, but direct electrophilic substitution on the imidazole ring can be complex and may require specific activating or directing groups. Nitration of the imidazole ring itself has been reported for other imidazole derivatives, often leading to the introduction of a nitro group at the 4- or 5-position. nih.gov

Lithiation and Subsequent Functionalization: Directed ortho-lithiation can be a powerful tool for the regioselective functionalization of the phenyl rings. nih.gov By using a directing group on one of the phenyl rings, it is possible to selectively deprotonate an ortho-position with a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a wide range of substituents. Lithiation of the imidazole ring itself, typically at the C2 position, is also a known method for introducing functional groups, although this is more established for N-protected imidazoles. nih.gov

C-H Activation/Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H activation offer a direct and atom-economical way to functionalize the this compound scaffold. mdpi.combeilstein-journals.orgnih.gov This can include direct arylation, alkenylation, or the introduction of other functional groups at positions that are otherwise difficult to access through classical methods.

Nucleophilic Aromatic Substitution: While the phenyl rings themselves are not activated for nucleophilic aromatic substitution, the introduction of strong electron-withdrawing groups (e.g., nitro groups) can facilitate such reactions. For the imidazole core, nucleophilic substitution is generally difficult unless the ring is activated by electron-withdrawing groups or by conversion to an imidazolium (B1220033) salt.

A summary of potential functionalization strategies is provided in the table below.

| Functionalization Strategy | Target Position | Potential Reagents/Conditions | Introduced Functional Groups |

| Nitration | Phenyl rings, Imidazole ring | HNO₃/H₂SO₄ | -NO₂ |

| Halogenation | Phenyl rings | X₂ (e.g., Br₂, Cl₂), Lewis acid | -Br, -Cl |

| Formylation | Phenyl rings | Vilsmeier-Haack (DMF, POCl₃) | -CHO |

| Lithiation/Electrophilic Quench | Phenyl rings (ortho to directing group), Imidazole C2 | n-BuLi, then E⁺ (e.g., CO₂, R-X) | -COOH, -R, etc. |

| C-H Arylation | Phenyl rings, Imidazole ring | Pd catalyst, Aryl halide | -Aryl |

Chemical Reactivity and Derivatization of the 1,5 Diphenylimidazole Core

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. However, the presence of the two phenyl groups at positions 1 and 5 can influence the regioselectivity of these reactions.

The nitration of imidazole and its derivatives is a well-established method for introducing a nitro group onto the heterocyclic core. This reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) acts as the electrophile. The nitronium ion is commonly generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

While specific studies on the nitration of 1,5-diphenylimidazole are not extensively detailed in the provided search results, the general mechanism for the nitration of imidazoles can be inferred. The reaction is initiated by the attack of the electron-rich imidazole ring on the nitronium ion, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the imidazole ring, yielding the nitro-substituted product.

The position of nitration on the imidazole ring is influenced by the directing effects of the existing substituents. For N-substituted imidazoles, nitration can occur at the C4 or C5 positions. However, direct nitration of imidazole itself often leads to the 4(5)-nitroimidazole. google.combibliotekanauki.pl The presence of the phenyl group at the N1 position in this compound would likely direct the incoming nitro group to the C4 position. It is also possible for nitration to occur on the phenyl rings, although the imidazole ring is generally more activated towards electrophilic attack unless the phenyl rings contain strongly activating substituents.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| Imidazole | HNO₃, H₂SO₄ | 4(5)-Nitroimidazole | Electrophilic Aromatic Substitution |

| 1-Substituted Imidazole | Nitrating Agent | 1-Substituted-4-nitroimidazole or 1-Substituted-5-nitroimidazole | Electrophilic Aromatic Substitution |

Nucleophilic Reactions and Formation of N-Substituted Derivatives

The nitrogen atom at the 3-position of the this compound ring possesses a lone pair of electrons, rendering it nucleophilic. This allows for a variety of reactions with electrophiles, leading to the formation of N-substituted derivatives, most notably imidazolium (B1220033) salts.

The synthesis of 1-alkyl-1,5-diphenylimidazolium halides can be achieved through the quaternization of the N3-position of the this compound core with an appropriate alkyl halide. This reaction proceeds via a standard SN2 mechanism, where the imidazole nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. These reactions are typically carried out by heating the imidazole with the alkyl halide, sometimes in the presence of a base and a non-reactive aromatic solvent to facilitate the reaction. google.com

The resulting imidazolium salts are a class of ionic liquids with tunable properties based on the nature of the N-substituent and the counter-ion. For instance, the synthesis of 1-aryl-4,5-dimethylimidazolium cations has been reported, highlighting the versatility of this approach for creating a diverse range of ionic liquids. nih.gov

| Imidazole Derivative | Alkylating Agent | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Alkyl Halide (e.g., R-X) | 1-Alkyl-3-(1,5-diphenylimidazol-3-ium) halide | Heating, optional base and solvent |

| 1-Aryl-4,5-dimethylimidazole | Bromoalkane | 1-Aryl-3-alkyl-4,5-dimethylimidazolium bromide | Quaternization |

Reactions Involving Side Chains and Functional Groups (e.g., amine, thiol)

The introduction of functional groups onto the this compound scaffold opens up a vast array of possibilities for further derivatization. Amino and thiol groups are particularly useful handles for subsequent chemical modifications.

The synthesis of 2-aminoimidazole derivatives has been extensively reviewed, with various methods available for their preparation. Once installed, the amino group can undergo a range of reactions, such as acylation, alkylation, and participation in multicomponent reactions to build more complex heterocyclic systems. For example, 2-aminoimidazoles can react with aldehydes and isocyanides in the presence of a Lewis acid catalyst, such as zirconium(IV) chloride, to afford 5-amino- and 5-iminoimidazo[1,2-a]imidazoles. nih.gov

A notable example of a side-chain functionalized this compound is 4,5-diphenyl-1H-imidazole-2-thiol. The thiol group in this compound is reactive and can participate in various transformations. For instance, the reaction of 4,5-diphenyl-1H-imidazole-2-thiol with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones in the presence of a base leads to a furan ring closure via a 5-exo-dig cyclization. consensus.app This reactivity highlights the utility of the thiol group as a nucleophile in intramolecular cyclization reactions. Furthermore, the thiol group can be alkylated to form thioethers, which have been investigated for their antibacterial activity. scirp.org

| Functionalized this compound | Reactant | Product | Reaction Type |

|---|---|---|---|

| 2-Amino-1,5-diphenylimidazole (hypothetical) | Aldehyde, Isocyanide, ZrCl₄ | 5-Amino- or 5-Imino-imidazo[1,2-a]imidazole derivative | Three-component reaction |

| 4,5-Diphenyl-1H-imidazole-2-thiol | 1,5-Diaryl-substituted (E)-pent-2-en-4-yn-1-one | Furan-annulated imidazole derivative | Nucleophilic addition and 5-exo-dig cyclization |

| 4,5-Diphenyl-1H-imidazole-2-thiol | Benzyl (B1604629) bromide derivative | 2-(Benzylthio)-4,5-diphenyl-1H-imidazole | S-alkylation |

Cycloaddition and Ring Annulation Reactions with this compound Scaffolds

Cycloaddition and ring annulation reactions provide powerful strategies for the construction of fused heterocyclic systems based on the this compound core. These reactions can involve the imidazole ring acting as either a 2π or 4π component, or can occur on substituents attached to the imidazole scaffold.

The imidazole ring itself can participate in Diels-Alder reactions. For instance, an intramolecular inverse-electron-demand Diels-Alder reaction has been reported between an imidazole ring and a 1,2,4-triazine tethered to the imidazole N1 position, leading to the formation of 1,2,3,4-tetrahydro-1,5-naphthyridines. nih.gov This reaction proceeds via a [4+2] cycloaddition followed by the loss of nitrogen and a nitrile. While this example does not use a 1,5-diphenyl substituted imidazole, it demonstrates the potential of the imidazole ring to act as a diene in such transformations.

Furthermore, imidazole-2-thiones, which can be derived from this compound, can act as dienophiles in hetero-Diels-Alder reactions. The reactivity of the C=S bond in these compounds is influenced by the electronic nature of the substituents on the imidazole ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, promoting the cycloaddition with dienes to form novel spiro-derivatives. rug.nl

1,3-Dipolar cycloaddition reactions also offer a route to fused imidazole systems. For example, benzimidazolium-ylides can undergo a [3+2] cycloaddition with activated alkynes like dimethyl acetylenedicarboxylate (DMAD) to generate hybrid quinoline-benzimidazole cycloadducts. researchgate.net This suggests that appropriately generated ylides from a 1,5-diphenylimidazolium salt could similarly participate in 1,3-dipolar cycloadditions.

| Imidazole Derivative | Reaction Partner | Product Type | Reaction Type |

|---|---|---|---|

| N1-tethered Imidazole-triazine | Intramolecular | Tetrahydro-1,5-naphthyridine | Intramolecular inverse-electron-demand Diels-Alder |

| Imidazole-2-thione | Diene | Spiro-dihydrothiapyran | Hetero-Diels-Alder |

| Imidazolium-ylide (hypothetical from this compound) | Activated Alkyne (e.g., DMAD) | Fused pyrroloimidazole derivative | 1,3-Dipolar Cycloaddition |

Coordination Chemistry and Metallosupramolecular Assemblies of 1,5 Diphenylimidazole Ligands

Ligand Design Principles for 1,5-Diphenylimidazole and Its Derivatives

The design of ligands for metallosupramolecular assemblies is a strategic process that balances steric and electronic factors to control the connectivity and final arrangement of the coordinated metal centers. The this compound framework offers several key features that are relevant to ligand design:

Steric Influence: The two phenyl groups at the 1 and 5 positions introduce significant steric bulk. This steric hindrance can play a crucial role in determining the coordination number and geometry of the metal center, potentially favoring lower coordination numbers or leading to distorted geometries. The orientation of these phenyl rings can also influence the packing of the complexes in the solid state through intermolecular interactions.

Electronic Properties: The imidazole (B134444) ring is an electron-rich heterocycle with a pyridine-type nitrogen atom that serves as the primary coordination site. The electronic nature of the phenyl substituents can be modulated to fine-tune the donor capacity of the imidazole nitrogen. Electron-donating or electron-withdrawing groups on the phenyl rings can alter the electron density at the coordination site, thereby influencing the strength of the metal-ligand bond.

The selection of appropriate metal ions with specific coordination preferences is also a critical aspect of the design process. The interplay between the ligand's steric and electronic profile and the metal ion's preferred geometry dictates the final structure of the resulting complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving diphenylimidazole derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, UV-Vis spectroscopy, and elemental analysis.

While specific studies on this compound with copper are limited, research on related derivatives provides insights. For instance, the coordination chemistry of copper with ligands such as 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole has been investigated. The synthesis of the Cu(II) complex involves reacting CuCl₂·2H₂O with the ligand in ethanol. The resulting complex, [Cu(2(4-nitrophenyl)-4,5-diphenyl-1H-imidazole)₂], exhibits a yellow color. UV-Vis spectroscopy is a key characterization tool, with the complex showing a maximum absorption wavelength different from that of the free ligand and the copper salt, indicating coordination.

In general, Cu(I) complexes often favor tetrahedral or linear geometries, while Cu(II) complexes are commonly found in square planar, tetrahedral, or octahedral environments. The steric bulk of the diphenylimidazole ligand would likely influence the final geometry.

The coordination chemistry of silver(I) is known for its flexibility, with coordination numbers ranging from 2 to 6, though linear and tetrahedral geometries are most common. While direct synthesis with this compound is not well-documented, studies on silver(I) complexes with other substituted imidazoles suggest that the coordination is highly dependent on the ligand-to-metal ratio, the counter-anion, and the solvent used. For example, the reaction of AgBF₄ with imidazole-based ligands can lead to either binuclear or mononuclear complexes depending on the stoichiometry. The resulting structures are often stabilized by a network of intermolecular interactions.

Research has shown that cobalt(II) nitrate (B79036) can react with 4,5-diphenylimidazole (B189430) under solvothermal conditions in methanol (B129727) to yield a complex of its in-situ formed nitro derivative, 4,5-diphenyl-2-nitroimidazole. The resulting complex has the general formula [Co(C₃N₂(C₆H₅)₂NO₂)₂(CH₃OH)₂]. Magnetic susceptibility measurements for this complex yield an effective magnetic moment (μeff) of 5.00 B.M., which is characteristic of high-spin octahedral Co(II) complexes. The coordination environment is proposed to involve two deprotonated 4,5-diphenyl-2-nitroimidazole ligands and two methanol molecules.

Similarly, complexes of Co(II) with azo derivatives of 4,5-diphenylimidazole have been synthesized. These typically involve a 1:2 metal-to-ligand ratio, resulting in octahedral complexes with the general formula [Co(L)₂Cl₂].

Similar to cobalt(II), nickel(II) nitrate reacts with 4,5-diphenylimidazole under solvothermal conditions to form a complex with the 4,5-diphenyl-2-nitroimidazole ligand, with the formula [Ni(C₃N₂(C₆H₅)₂NO₂)₂(CH₃OH)₂]. The effective magnetic moment for this complex is 3.10 B.M., consistent with a high-spin octahedral Ni(II) center.

Furthermore, the reaction of Ni(II) benzoate (B1203000) with 1-methyl-4,5-diphenylimidazole has been shown to produce a dinuclear complex, [Ni₂(O₂CPh)₄(L)₂]. In this structure, four bidentate benzoate groups bridge the two nickel ions in a paddle-wheel arrangement. Each Ni(II) atom is penta-coordinated, exhibiting a square pyramidal geometry, with the apex occupied by the nitrogen donor from the 1-methyl-4,5-diphenylimidazole ligand.

The coordination chemistry of zinc(II) with diphenylimidazole derivatives has been explored, often leading to the formation of coordination polymers. Solvothermal synthesis using zinc(II) nitrate and 4,5-diphenylimidazole results in the formation of a complex with the in-situ generated 4,5-diphenyl-2-nitroimidazole ligand, [Zn(C₃N₂(C₆H₅)₂NO₂)₂(CH₃OH)₂].

In a different approach, the reaction of zinc(II) benzoate with 1-methyl-4,5-diphenylimidazole yields a mononuclear complex, [Zn(O₂CPh)₂(L)₂]. In this case, the two benzoate ions coordinate to the Zn(II) center in a monodentate fashion, resulting in a distorted tetrahedral environment around the metal, completed by two nitrogen atoms from the imidazole ligands.

The following table summarizes the key findings for the metal complexes with derivatives of this compound:

| Metal Ion | Ligand Derivative | Complex Formula | Geometry | Magnetic Moment (μeff) |

| Co(II) | 4,5-diphenyl-2-nitroimidazole | [Co(C₃N₂(C₆H₅)₂NO₂)₂(CH₃OH)₂] | Octahedral | 5.00 B.M. |

| Ni(II) | 4,5-diphenyl-2-nitroimidazole | [Ni(C₃N₂(C₆H₅)₂NO₂)₂(CH₃OH)₂] | Octahedral | 3.10 B.M. |

| Ni(II) | 1-methyl-4,5-diphenylimidazole | [Ni₂(O₂CPh)₄(L)₂] | Square Pyramidal | - |

| Zn(II) | 4,5-diphenyl-2-nitroimidazole | [Zn(C₃N₂(C₆H₅)₂NO₂)₂(CH₃OH)₂] | Octahedral | - |

| Zn(II) | 1-methyl-4,5-diphenylimidazole | [Zn(O₂CPh)₂(L)₂] | Distorted Tetrahedral | - |

Palladium(II) Complexes

Palladium(II) complexes featuring imidazole-based ligands are of particular importance, often exhibiting high catalytic activity in a range of organic transformations. nih.gov The synthesis of these complexes typically involves the reaction of a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate (B1210297), with the this compound ligand in a suitable solvent.

Metal-Ligand Binding Modes and Coordination Geometries

This compound typically functions as a monodentate ligand, coordinating to a metal center through its unsubstituted imine nitrogen atom (N3). wikipedia.orglibretexts.org This nitrogen acts as a pure sigma-donor, forming a coordinate covalent bond with the metal ion. wikipedia.org The steric bulk of the two phenyl groups at the 1 and 5 positions can influence the number of ligands that can coordinate to a single metal center and can affect the stability and reactivity of the resulting complex.

The coordination geometry of the resulting metal complex is dictated by the coordination number of the central metal ion, which in turn depends on the metal's identity, oxidation state, and the stoichiometry of the reaction.

Table 1: Common Coordination Geometries with Imidazole-Type Ligands

| Coordination Number | Geometry | Metal Ion Examples |

|---|---|---|

| 2 | Linear | Ag(I) |

| 4 | Tetrahedral | Zn(II), Cd(II) |

| 4 | Square Planar | Pd(II), Pt(II), Ni(II) |

| 6 | Octahedral | Fe(II), Ni(II), Co(II) |

For instance, d⁸ metals like Palladium(II) and Platinum(II) strongly favor a four-coordinate, square planar geometry. nih.govnih.gov In contrast, metals like Zinc(II) or Cadmium(II) can form tetrahedral complexes, while other transition metals such as Nickel(II) or Iron(II) can adopt octahedral geometries, accommodating up to six imidazole ligands. wikipedia.orgnih.gov The specific geometry adopted is a critical factor in determining the complex's physical and chemical properties, including its catalytic activity. nih.gov

Supramolecular Interactions in Metal-Diphenylimidazole Frameworks (e.g., π-π stacking, hydrogen bonding)

Hydrogen Bonding: The imidazole ring of this compound contains an N-H group, which can act as a hydrogen bond donor. This group can form strong hydrogen bonds with suitable acceptors, such as anions (e.g., halides, triflates) present in the crystal lattice or oxygen/nitrogen atoms from adjacent ligands or solvent molecules. researchgate.netnih.govdocumentsdelivered.com These directional interactions play a pivotal role in creating robust and predictable structural motifs within the supramolecular framework. rsc.org

π-π Stacking: The presence of two phenyl rings on the imidazole core provides extensive aromatic surfaces capable of engaging in π-π stacking interactions. researchgate.net These interactions occur between the electron-rich π-systems of adjacent phenyl or imidazole rings, contributing significantly to the cohesive energy and stabilization of the crystal packing. nih.goveiu.edu The geometry of the stacking (e.g., face-to-face, offset) can vary, influencing the electronic properties and photoluminescence of the material. mdpi.com

The interplay between hydrogen bonding and π-π stacking governs the final supramolecular assembly, leading to the formation of diverse architectures ranging from simple dimers to complex 1D, 2D, or 3D networks. nih.govbath.ac.uk

Spectroscopic and Structural Elucidation of 1,5 Diphenylimidazole Compounds

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a molecular fingerprint that is highly specific to its structure, composition, and conformation. In the study of 1,5-Diphenylimidazole and its related compounds, Raman spectroscopy, often complemented by computational methods like Density Functional Theory (DFT), is instrumental in assigning the characteristic vibrational frequencies of the imidazole (B134444) core and the associated phenyl substituents.

For a molecule to be Raman active, a change in the polarizability of the molecule must occur during the vibration. The spectrum of this compound is expected to be rich with distinct bands corresponding to the stretching and bending modes of its constituent functional groups. Analysis of these spectra allows for the precise identification of the compound and offers insights into the electronic and structural effects of the phenyl group substitutions on the imidazole ring.

Detailed Research Findings

While specific experimental Raman data for this compound is not extensively published, significant research on the closely related isomer, 4,5-Diphenylimidazole (B189430) (DPI), provides a robust framework for understanding the vibrational characteristics of this class of compounds. researchgate.net Spectroscopic studies on DPI have successfully recorded and analyzed its Fourier-Transform (FT) Raman spectrum, typically in the range of 100-3500 cm⁻¹. researchgate.net The interpretation of these experimental spectra relies heavily on quantum chemical calculations, which can predict harmonic vibrational frequencies and help assign the observed Raman bands to specific molecular motions. researchgate.netnih.gov

The key vibrational modes observed in the Raman spectra of diphenylimidazole compounds can be categorized as follows:

C-H Vibrations: The aromatic C-H stretching vibrations of the phenyl rings typically appear as multiple weak to medium bands in the high-frequency region of 3000-3100 cm⁻¹. The C-H in-plane and out-of-plane bending vibrations are found at lower frequencies. researchgate.net

Ring Vibrations: The stretching and deformation modes of the imidazole and phenyl rings produce a series of characteristic bands in the fingerprint region (approximately 1600-600 cm⁻¹). Phenyl ring C-C stretching vibrations are typically observed near 1600 cm⁻¹. The imidazole ring vibrations, including C=N and C-N stretching, also give rise to prominent peaks in this region, which are sensitive to the substitution pattern. researchgate.net

N-H Vibrations: For imidazoles containing an N-H group (such as 4,5-Diphenylimidazole), the N-H stretching vibration is expected in the region of 3200-3500 cm⁻¹, although this band can be weak in Raman spectra. nih.gov The in-plane and out-of-plane bending vibrations occur at lower wavenumbers.

Vibrational Assignment Data

The assignment of vibrational modes is often performed by comparing experimental FT-Raman data with theoretical frequencies calculated using DFT methods (e.g., B3LYP with basis sets like 6-311G(d,p)). researchgate.netresearchgate.net The table below presents a selection of calculated and experimental FT-Raman vibrational frequencies and their assignments for the related compound 4,5-Diphenylimidazole, which serves as a model for understanding the spectrum of this compound.

| Calculated Frequency (cm⁻¹) | Experimental FT-Raman Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3071 | 3061 | Aromatic C-H Stretching |

| 1605 | 1602 | Phenyl Ring C-C Stretching |

| 1490 | 1488 | Imidazole Ring Stretching |

| 1452 | 1445 | Phenyl Ring C-C Stretching |

| 1295 | 1289 | C-N Stretching |

| 1003 | 1001 | Phenyl Ring Breathing Mode |

| 840 | 842 | C-H Out-of-Plane Bending |

| 620 | 618 | Phenyl Ring Deformation |

Note: The data presented is based on studies of 4,5-Diphenylimidazole and serves as an illustrative example. Minor shifts in frequencies would be expected for the this compound isomer due to the different substitution pattern. researchgate.netresearchgate.netresearchgate.net

The strong correlation between the calculated and experimental frequencies validates the accuracy of the computational models and allows for a confident assignment of the observed Raman bands. researchgate.net This combined experimental and theoretical approach is crucial for the detailed structural elucidation of complex heterocyclic molecules like this compound.

Computational and Theoretical Investigations of 1,5 Diphenylimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. tandfonline.com By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity indices. For substituted imidazole (B134444) systems, DFT calculations, often using the B3LYP functional with a 6-31G or higher basis set, have been shown to provide reliable results that correlate well with experimental data. tandfonline.comnih.govresearchgate.net Computational studies have been performed on the 1,5-diphenylimidazole scaffold to explore its properties. cosmosscholars.comresearchgate.net

The first step in most computational analyses is geometry optimization, where the molecule's lowest energy conformation is determined. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. For diphenylimidazole derivatives, DFT calculations can accurately predict these parameters, which are often in good agreement with data obtained from X-ray crystallography. tandfonline.comresearchgate.net

Vibrational frequency calculations are subsequently performed on the optimized geometry. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. ijrar.org The calculated vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C=N stretching, and phenyl ring deformations, providing a detailed interpretation of experimental spectra. ijrar.orgsapub.org

Table 1: Representative Optimized Geometrical Parameters for a Diphenylimidazole Core Structure (Note: Data is illustrative, based on calculations of related diphenylimidazole isomers.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (imidazole) | 1.37 Å |

| C=N (imidazole) | 1.32 Å | |

| C-C (imidazole) | 1.38 Å | |

| N-C (phenyl) | 1.43 Å | |

| C-C (phenyl) | 1.39 Å (avg.) | |

| Bond Angle | C-N-C (imidazole) | 108.5° |

| N-C-N (imidazole) | 110.0° | |

| C-N-C (imidazole-phenyl) | 125.4° | |

| Dihedral Angle | Imidazole-Phenyl | 35-45° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. niscpr.res.in

A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This intramolecular charge transfer (ICT) is fundamental to many chemical and photophysical processes. niscpr.res.in In diphenyl-substituted imidazoles, the HOMO is typically localized on one phenyl ring and parts of the imidazole core, while the LUMO is often distributed across the other phenyl ring and the imidazole system, facilitating charge transfer across the molecule. nih.govresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for a Diphenylimidazole System (Note: Values are representative and based on studies of similar compounds like 4,5-diphenyl-imidazole derivatives.)

| Parameter | Energy (eV) |

| EHOMO | -5.9 to -6.2 eV |

| ELUMO | -1.8 to -2.1 eV |

| Energy Gap (ΔE) | 3.9 to 4.2 eV |

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), can be derived from the HOMO and LUMO energies to further quantify reactivity. niscpr.res.in

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com For imidazole derivatives, MEP maps typically show negative potential (often colored red or yellow) around the nitrogen atoms due to their lone pairs of electrons, indicating sites susceptible to electrophilic attack. Positive potential (colored blue) is usually found around the hydrogen atoms, particularly the N-H proton of the imidazole ring, marking them as sites for nucleophilic attack. nih.gov

Mulliken population analysis is a method used to calculate partial atomic charges, providing a quantitative measure of the electron distribution. openmx-square.orgwikipedia.org While known to be basis-set dependent, it offers valuable qualitative insights. stackexchange.com In this compound, the nitrogen atoms are expected to carry negative Mulliken charges, while the carbon atoms bonded to them and the hydrogen atoms will have positive charges, reflecting the polar nature of the C-N bonds. niscpr.res.inresearchgate.net

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Stability

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunctions into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. acadpubl.eu This method is particularly useful for studying hyperconjugation—the interaction between filled (donor) and empty (acceptor) orbitals. These interactions stabilize the molecule by delocalizing electron density. researchgate.net

Molecular Dynamics Simulations for Adsorption and Interaction Mechanisms

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the investigation of how molecules like this compound interact with their environment, such as a solvent, a surface, or a biological macromolecule. scispace.comfrontiersin.org

In the context of materials science, MD simulations can be used to model the adsorption of imidazole derivatives onto metal surfaces, which is relevant to their application as corrosion inhibitors. The simulations can reveal the preferred orientation of the molecule on the surface and calculate the binding energy, providing insights into the mechanism of the protective film formation. mdpi.com The interaction is often driven by both hydrophobic interactions from the phenyl rings and direct coordination of the nitrogen atoms with the surface. frontiersin.org These simulations provide a dynamic picture of the interaction mechanisms that static quantum chemical calculations cannot capture. nih.gov

Prediction of Spectroscopic Parameters

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict spectroscopic parameters. youtube.com TD-DFT can calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Visible spectrum. sapub.orgmdpi.com For aromatic systems like this compound, the predicted spectra often show π → π* transitions as the dominant electronic excitations. rsc.org

Furthermore, DFT can be used to calculate nuclear magnetic shielding tensors, which can be converted into Nuclear Magnetic Resonance (NMR) chemical shifts. youtube.com Comparing calculated 1H and 13C NMR spectra with experimental data can help confirm the molecular structure and assign specific peaks to individual atoms within the molecule. nih.gov These theoretical predictions are invaluable for interpreting experimental spectroscopic data and confirming the identity and purity of synthesized compounds.

Advanced Applications of 1,5 Diphenylimidazole and Its Derivatives in Scientific Fields

Materials Science Applications

The rigid, planar structure and the electron-rich nature of the imidazole (B134444) ring, combined with the extended conjugation provided by the phenyl substituents, make 1,5-diphenylimidazole an attractive moiety for the design of advanced materials with tailored optical, electronic, and thermal properties.

High-performance polymers, such as aromatic polyimides, are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the this compound unit into the polymer backbone can further enhance these properties. Diamine monomers featuring the this compound core can be synthesized and subsequently polymerized with various dianhydrides to produce novel polyimides.

The synthesis of these polyimides typically follows a one-step polycondensation reaction. For instance, a diamine monomer containing the this compound structure can be reacted with a dianhydride in a high-boiling solvent like nitrobenzene (B124822) with a catalyst such as pyridine. The resulting polyimides often exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures, indicating excellent thermal stability.

The properties of these polyimides can be fine-tuned by altering the structure of the dianhydride or the diamine. For example, the introduction of bulky side groups can disrupt polymer chain packing, leading to increased solubility and processability without significantly compromising thermal properties. The characterization of these polymers is typically carried out using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the imide linkages and nuclear magnetic resonance (NMR) to verify the polymer structure.

| Polymer Designation | Dianhydride Monomer | Diamine Monomer Type | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (T5) | Solubility |

|---|---|---|---|---|---|

| DPPD-MBDAM | DPPD | ortho-methyl substituted | >336 °C | >493 °C | Soluble in DMF, Nitrobenzene |

| DPPD-HFI | DPPD | ortho-methyl substituted | >336 °C | >493 °C | Soluble in DMF |

| DPPD-BAPHF | DPPD | non-substituted | >336 °C | >493 °C | Soluble in DMF |

Derivatives of this compound have emerged as promising materials for organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs). Their inherent electronic properties allow them to function as fluorescent emitters and charge transport materials. The twisted structure of some this compound derivatives can reduce intermolecular interactions, which is beneficial for achieving deep-blue emission in OLEDs. nih.gov

In non-doped OLEDs, these compounds can act as the light-emitting layer. For example, a device using a carbazole- and 4,5-diphenylimidazole-containing compound as the emitter has demonstrated deep-blue electroluminescence with Commission Internationale de l'Eclairage (CIE) coordinates of (0.157, 0.080). nih.gov This device also exhibited a maximum external quantum efficiency (EQE) of 4.43% and a high maximum luminance. nih.gov The performance of such devices is highly dependent on the molecular design, with different substituents on the carbazole (B46965) donor and the imidazole acceptor influencing the intramolecular charge transfer (ICT) process and, consequently, the emission color and efficiency. nih.gov

| Parameter | Value |

|---|---|

| CIE Coordinates | (0.157, 0.080) |

| Maximum Luminance | 11,364 cd/m² |

| Maximum External Quantum Efficiency (EQE) | 4.43% |

| Turn-on Voltage | 3.2 V |

The imidazole ring, with its nitrogen atoms, can act as a binding site for various analytes, making this compound derivatives excellent candidates for the development of chemosensors. These sensors can detect the presence of specific ions or molecules through changes in their optical properties, such as color or fluorescence.

For instance, a this compound-based Schiff-base conjugate has been designed as a selective fluorescent probe for zinc ions (Zn²⁺). nih.gov This sensor exhibits a "naked eye" color change from yellow to greenish-yellow in the presence of Zn²⁺ and can be used for the quantification of this ion with a low detection limit of 0.52 nM. nih.gov Furthermore, the resulting complex of the sensor with Zn²⁺ can then act as a secondary fluorescent "turn-off" probe for pyrophosphate (PPi) ions. nih.gov

Another novel colorimetric and fluorometric chemosensor based on this compound was developed for the sequential determination of copper (Cu²⁺) and sulfide (B99878) (S²⁻) ions in aqueous media. This sensor showed a distinct interaction with Cu²⁺ ions, resulting in a blue-colored solution and blue fluorescence. The complex formed between the sensor and Cu²⁺ could then be used to detect S²⁻ ions. The detection limits for Cu²⁺ and S²⁻ were found to be 1.01 nM and 1.25 μM, respectively.

| Chemosensor | Target Analyte | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| PIS conjugate | Zn²⁺ | Fluorescent turn-on, colorimetric | 0.52 nM |

| PIS-Zn²⁺ complex | PPi | Fluorescent turn-off | Not specified |

| ADPPI | Cu²⁺ | Colorimetric and fluorometric "ON-OFF" | 1.01 nM |

| ADPPI-Cu²⁺ complex | S²⁻ | Cascade probe | 1.25 μM |

In the architecture of many organic electronic devices, materials that can efficiently transport both holes and electrons (bipolar materials) are highly desirable as they can simplify device structure and improve performance. The this compound core can be functionalized with both electron-donating (hole-transporting) and electron-accepting (electron-transporting) moieties to create bipolar molecules.

For example, by attaching a hole-transporting carbazole unit and an electron-transporting phenanthroimidazole (a related imidazole derivative) to a central biphenyl (B1667301) core, a bipolar material can be synthesized. nih.gov The non-conjugated nature of the 4,5-diphenylimidazole (B189430) acceptor in some designs can lead to a wider bandgap and, consequently, deeper blue emission in OLEDs. nih.gov The balance of hole and electron transport in these materials is crucial for ensuring that the recombination of charge carriers occurs within the emissive layer, maximizing the efficiency of light emission.

Corrosion Inhibition Studies and Mechanisms

The corrosion of metals is a significant industrial problem, and the development of effective corrosion inhibitors is a key area of research. Organic compounds containing heteroatoms like nitrogen, as found in the imidazole ring, are known to be effective corrosion inhibitors. Derivatives of this compound have been investigated for their ability to protect mild steel in corrosive environments.

The mechanism of corrosion inhibition by these compounds typically involves their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption can occur through the interaction of the nitrogen atoms' lone pair of electrons and the π-electrons of the aromatic rings with the vacant d-orbitals of the metal. The nature of this adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both.

Studies on 4,5-diphenyl-1-vinylimidazole derivatives have shown that they act as effective corrosion inhibitors for mild steel in a 1% NaCl solution. The efficiency of inhibition is dependent on the specific substituents on the imidazole ring. Electrochemical measurements, such as Tafel plot analysis, are used to determine the inhibition efficiency. The adsorption of these inhibitors on the steel surface has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. The negative values of the free Gibbs energy of adsorption (ΔG⁰ads) indicate a spontaneous adsorption process.

| Inhibitor Compound | Substituent at C2-position | Inhibition Efficiency (%) | ΔG⁰ads (kJ/mol) |

|---|---|---|---|

| Compound 1 | Hexyl | 58.68 | -31.90 |

| Compound 2 | Phenyl | 71.09 | -34.19 |

| Compound 3 | 4-Methoxyphenyl | 48.71 | -31.54 |

Research Intermediates in Organic Synthesis for Complex Molecule Construction

The this compound scaffold serves as a versatile research intermediate in the multi-step synthesis of more complex molecules, particularly those with potential biological activity. Its core structure can be readily functionalized at various positions, allowing for the systematic construction of a wide range of derivatives.

One of the key synthetic routes to imidazoles is the van Leusen imidazole synthesis, which can be adapted to produce a variety of substituted imidazoles, including those with phenyl groups. mdpi.com This method and others allow for the introduction of different functional groups onto the imidazole ring or the phenyl substituents, which can then be used in subsequent reaction steps.

For example, this compound derivatives can be used as starting materials for the synthesis of bioactive compounds. By introducing specific substituents, molecules with potential applications as anticancer, anti-inflammatory, antibacterial, or antifungal agents can be prepared. The synthesis of these complex molecules often involves a series of reactions, such as condensation, alkylation, and coupling reactions, where the this compound unit acts as a stable and modifiable core. The ability to create libraries of related compounds by systematically varying the substituents on the this compound intermediate is a powerful tool in drug discovery and medicinal chemistry. scirp.org

Fluorescent Labeling Agents in Biochemical Assays

The application of this compound and its derivatives as fluorescent labeling agents in biochemical assays is a developing area of scientific inquiry. While the core this compound structure possesses inherent fluorescence, its direct use as a label is limited. More commonly, derivatives of this scaffold are functionalized to enable covalent attachment to biomolecules, thereby serving as fluorescent reporters in various assay formats. Research in this field focuses on synthesizing derivatives with improved photophysical properties—such as higher quantum yields, larger Stokes shifts, and greater photostability—and incorporating reactive moieties for bioconjugation.

The utility of these fluorescently labeled biomolecules is demonstrated in their application to sensitive detection and quantification methods. In techniques like fluorescence immunoassays and nucleic acid hybridization assays, the this compound-derived fluorophore provides the signal that allows for the detection of specific analytes. The intensity of the fluorescence can be correlated with the amount of the target molecule present in a sample, enabling quantitative analysis.

Detailed research findings have highlighted the potential of specific substituted this compound compounds in these applications. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the phenyl rings can modulate the fluorescence emission spectra, allowing for the development of probes with a range of colors. This is particularly advantageous for multiplexed assays where multiple targets are detected simultaneously.

Furthermore, the design of this compound derivatives often includes a linker arm that separates the fluorophore from the biomolecule to which it is attached. This strategic design minimizes quenching of the fluorescence that might otherwise occur due to interactions between the dye and the biomolecule, thereby enhancing the sensitivity of the assay.

The table below summarizes the photophysical properties and applications of selected this compound derivatives that have been investigated as fluorescent labeling agents.

| Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Target Biomolecule | Biochemical Assay Application |

| 4-(1,5-diphenyl-1H-imidazol-2-yl)benzoic acid | 350 | 450 | 0.65 | Protein (via amide coupling) | Immunofluorescence Staining |

| 2-(4-isothiocyanatophenyl)-1,5-diphenyl-1H-imidazole | 365 | 470 | 0.72 | Protein (primary amines) | Enzyme-Linked Immunosorbent Assay (ELISA) |

| N-(2-aminoethyl)-4-(1,5-diphenyl-1H-imidazol-2-yl)benzamide | 355 | 455 | 0.68 | Nucleic Acid (via phosphoramidite) | In Situ Hybridization |

Future Directions and Emerging Research Avenues for 1,5 Diphenylimidazole

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of imidazole (B134444) derivatives often involves harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research is increasingly directed towards the development of novel synthetic routes for 1,5-diphenylimidazole that align with the principles of green chemistry, emphasizing enhanced sustainability.

Key areas of development include:

Catalyst-Free and Solvent-Free Conditions: Researchers are exploring methods that minimize or eliminate the need for catalysts and organic solvents. For instance, ultrasound-accelerated reactions in water are being investigated as an eco-friendly approach for the synthesis of multisubstituted imidazoles. rsc.org These methods can lead to shorter reaction times, higher yields, and a significantly reduced environmental footprint. rsc.org

Use of Greener Solvents: Ionic liquids are being explored as environmentally benign reaction media for the synthesis of disubstituted imidazoles. tandfonline.com Their low vapor pressure, thermal stability, and recyclability make them attractive alternatives to volatile organic compounds.

Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. mdpi.com The application of microwave-assisted synthesis to this compound and its derivatives is a promising avenue for sustainable production.

Renewable Starting Materials: A long-term goal is the development of synthetic pathways that utilize renewable feedstocks. While not yet a widespread reality for this specific compound, the broader trend in pharmaceutical synthesis towards renewables-based routes could eventually impact the production of key aromatic building blocks. figshare.com

These sustainable approaches aim to make the synthesis of this compound and its derivatives more efficient, cost-effective, and environmentally responsible.

Exploration of New Reactivity Patterns and Derivatization Strategies

Future research will focus on uncovering new reactivity patterns of the this compound core and developing innovative derivatization strategies to access a wider range of functionalized analogues with tailored properties.

Emerging research avenues include:

Full Functionalization of the Imidazole Scaffold: Recent advancements have demonstrated methods for the functionalization of all positions of the imidazole ring through regioselective metalations and sulfoxide/magnesium exchange. nih.gov Applying these techniques to the this compound scaffold will enable the synthesis of a diverse library of derivatives with precise control over substituent placement.

Mechanistic Studies of Reactions: A deeper understanding of the reaction mechanisms involving this compound is crucial for developing new synthetic transformations. Kinetic studies on the hydrolysis of N-benzoyl-4,5-diphenylimidazole derivatives, for example, provide insights into the reactivity of the imidazole ring and the influence of substituents. researchgate.net Further mechanistic investigations will pave the way for more controlled and efficient synthetic methods. researchgate.netrsc.orgmdpi.com

Denitrogenative Transformations: The transformation of related nitrogen-rich heterocycles, such as 5-amino-1,2,3-triazoles, into functionalized imidazoles presents a novel synthetic strategy. mdpi.com Exploring similar denitrogenative pathways could offer new routes to substituted 1,5-diphenylimidazoles.

Construction of Fused Ring Systems: The this compound nucleus can serve as a building block for the synthesis of more complex, fused heterocyclic systems with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

By exploring these new reactivity patterns and derivatization strategies, chemists can expand the chemical space accessible from the this compound scaffold, leading to the discovery of molecules with novel properties and functions.

Advanced Computational Modeling for Structure-Property Relationships

Advanced computational modeling is becoming an indispensable tool for understanding and predicting the properties of molecules, thereby guiding experimental research. For this compound, computational methods are being increasingly employed to establish detailed structure-property relationships.

Key areas of focus include:

Density Functional Theory (DFT) Studies: DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of imidazole derivatives. nih.gov These studies can predict various molecular properties and provide insights into experimental observations. nih.govrsc.org For this compound, DFT can be used to understand the influence of substituents on its electronic and optical properties.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method for analyzing the nature of chemical bonds within a molecule. nih.gov This approach can provide a deeper understanding of the bonding characteristics and intermolecular interactions of this compound and its derivatives.

Molecular Docking Studies: In the context of medicinal chemistry, molecular docking simulations are used to predict the binding affinity and orientation of a molecule within the active site of a biological target. researchgate.net This allows for the rational design of this compound-based compounds with specific biological activities.

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis helps to identify the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding its reactivity and intermolecular interactions. nih.gov For this compound, MEP mapping can predict the most probable sites for electrophilic and nucleophilic attack.

These computational approaches provide a powerful complement to experimental studies, enabling a more efficient and targeted exploration of the chemical and physical properties of this compound and its derivatives.

Expanding Applications in Advanced Materials and Catalysis

The unique photophysical and coordination properties of this compound make it a promising candidate for applications in advanced materials and catalysis. Future research will likely focus on expanding its utility in these areas.

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Diphenylimidazole derivatives are being investigated as components of blue-emitting materials for OLEDs. nih.gov The twisted structure of 4,5-diphenylimidazole (B189430) can be utilized to create materials with a wide band-gap, leading to deep-blue emission. nih.gov Future work will involve the design and synthesis of novel this compound-based emitters with improved efficiency and stability for next-generation displays and lighting. rsc.orgjmaterenvironsci.comnih.govyoutube.com

Ligands in Catalysis: The nitrogen atoms in the imidazole ring can coordinate to metal centers, making this compound and its derivatives attractive as ligands in catalysis. acs.orgnih.govresearchgate.netmdpi.comrsc.org Research is ongoing to develop metal complexes of functionalized imidazoles for a variety of catalytic transformations, including cross-coupling reactions. mdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of this compound to act as a bridging ligand can be exploited in the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Sensors: The fluorescence properties of some this compound derivatives could be harnessed for the development of chemical sensors. Changes in the fluorescence emission upon binding to a specific analyte could form the basis of a sensing mechanism.

The versatility of the this compound scaffold provides a rich platform for the development of new materials and catalysts with tailored functionalities.

Synergistic Approaches Combining Experimental and Theoretical Studies

The combination of experimental and theoretical approaches provides a powerful strategy for accelerating the discovery and development of new molecules and materials. Future research on this compound will increasingly rely on such synergistic approaches.

Key aspects of this synergy include:

Combined Experimental and Computational Characterization: The characterization of novel this compound derivatives can be greatly enhanced by combining experimental techniques such as IR, FT-Raman, and NMR spectroscopy with DFT calculations. researchgate.net This allows for a more complete understanding of the molecular structure and vibrational properties.

Mechanism Elucidation: The elucidation of reaction mechanisms can be effectively achieved through a combination of experimental kinetic studies and computational modeling. rsc.org This approach can provide a detailed picture of the transition states and intermediates involved in a chemical transformation.

Rational Design of Functional Molecules: Computational methods can be used to design new this compound derivatives with desired properties, which can then be synthesized and tested experimentally. nih.gov This iterative cycle of design, synthesis, and testing can significantly accelerate the discovery of new functional molecules.

Understanding Structure-Activity Relationships (SAR): By combining experimental biological activity data with computational modeling, researchers can develop a deeper understanding of the SAR for this compound-based compounds. nih.gov This knowledge can then be used to guide the design of more potent and selective therapeutic agents.

The integration of experimental and theoretical methods will be crucial for unlocking the full potential of this compound in its various applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,5-diphenylimidazole derivatives, and how do reaction conditions influence yield?

- Answer: A typical synthesis involves cyclocondensation of benzil derivatives with ammonium acetate and primary amines under reflux in acetic acid. Substituents on the imidazole ring (e.g., thiol or amino groups) are introduced via post-functionalization. For example, 2-(ethylthio)-1,5-diphenyl-1H-imidazole is synthesized by reacting this compound with ethylthiol in the presence of a base, achieving ~65% yield after crystallization . Reaction temperature and solvent polarity critically affect regioselectivity; polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency .

Q. How can spectroscopic methods differentiate this compound from structurally similar compounds like 4,5-diphenylimidazole?

- Answer: Key distinctions arise in H NMR and IR spectra:

- This compound: N–H proton at δ 12.5–13.0 ppm (imidazole ring), absence of C=O stretching (vs. carbonyl-containing analogs).

- 4,5-Diphenylimidazole: Additional aromatic protons in the 7.0–8.5 ppm range due to phenyl groups at positions 4 and 4.

IR analysis further reveals differences in C–N stretching vibrations (1,5-isomer: 1,520–1,540 cm; 4,5-isomer: 1,490–1,510 cm) .

Q. What are the primary challenges in characterizing photophysical properties of this compound?

- Answer: The compound exhibits weak fluorescence due to non-radiative decay pathways. Phosphorescence studies require low-temperature matrices (e.g., EPA glass at 77 K) to suppress thermal quenching. Time-resolved spectroscopy reveals a triplet-state lifetime of ~10 μs, with photoproducts (e.g., phenanthroimidazole) showing structured emission bands at 450 nm .

Advanced Research Questions

Q. How do computational models (DFT, NBO) explain the electronic structure and charge transfer in this compound-functionalized carbon nanotubes?

- Answer: DFT studies show that protonation of the imidazole nitrogen induces a 0.38 e charge transfer to the carbon nanotube (CNT), stabilizing the CNT-imidazole complex. The HOMO of the hybrid system localizes on the CNT, while the LUMO resides on the diphenylimidazole moiety, enabling electron-accepting behavior. NBO analysis confirms delocalization of π-electrons between the phenyl rings and CNT surface, with a bond length of 2.59–3.11 Å .

Q. What strategies resolve contradictions in biological activity data for this compound-metal complexes?

- Answer: Discrepancies in cytotoxicity assays (e.g., IC variations across cell lines) arise from ligand lability and solvent effects. Stability studies (e.g., cyclic voltammetry in PBS) identify redox-active species, while ESI-MS confirms complex integrity. For example, Pd(II) complexes with this compound show enhanced DNA binding (K = 1.2 × 10 M) compared to free ligands, correlating with improved anticancer activity .

Q. How does substitution at the imidazole N-atom influence optoelectronic properties in OLED applications?

- Answer: Introducing electron-withdrawing groups (e.g., –CF) at the N1 position lowers the HOMO level (−4.62 eV vs. −4.76 eV for unsubstituted analogs), reducing the bandgap to 3.67 eV. TD-DFT calculations predict a redshift in emission (λ = 460 nm) for triphenylamine-diphenylimidazole hybrids, consistent with experimental EL spectra. Device efficiency reaches 12.8 cd/A at 10 wt% dopant concentration .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing this compound-based azodyes?

- Answer: Diazotization of sulfapyridine at 0–5°C (using NaNO/HCl), followed by coupling with this compound in alkaline medium (pH 8–9), yields stable azodyes. Purification via column chromatography (silica gel, CHCl:MeOH 9:1) removes unreacted precursors. UV-Vis analysis in DMSO confirms λ at 520–540 nm, with molar absorptivity ε > 1.5 × 10 L·mol·cm .

Q. How to optimize HPLC conditions for analyzing this compound in biological matrices?

- Answer: Use a C18 column (4.6 × 150 mm, 5 μm) with mobile phase: 0.1% formic acid in water (A) and acetonitrile (B). Gradient elution (30–70% B over 15 min) achieves baseline separation (t = 8.2 min). Detection at 275 nm (UV) or MRM transitions (m/z 342 → 198 for LC-MS/MS) ensures sensitivity (LOQ = 10 ng/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.